![molecular formula C9H24OSi2 B14658980 Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane CAS No. 40965-53-5](/img/structure/B14658980.png)
Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This structural group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane typically involves the reaction of trimethylsilyl chloride with a suitable alcohol or phenol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction can be represented as follows:
R-OH+TMS-Cl→R-O-TMS+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds.
Applications De Recherche Scientifique
Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and phenols during synthesis.
Biology: Employed in the derivatization of biomolecules for analysis by gas chromatography or mass spectrometry.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane involves the formation of stable silicon-oxygen bonds. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other sites, facilitating complex synthetic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl ether
- Trimethylsilyl acetate
Uniqueness
Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane is unique due to its specific structure, which provides a combination of chemical inertness and reactivity. This makes it particularly useful as a protecting group in organic synthesis, as well as in various industrial applications .
Propriétés
Numéro CAS |
40965-53-5 |
|---|---|
Formule moléculaire |
C9H24OSi2 |
Poids moléculaire |
204.46 g/mol |
Nom IUPAC |
trimethyl(2-trimethylsilyloxypropan-2-yl)silane |
InChI |
InChI=1S/C9H24OSi2/c1-9(2,11(3,4)5)10-12(6,7)8/h1-8H3 |
Clé InChI |
NPVDPCSQNVGVQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(O[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


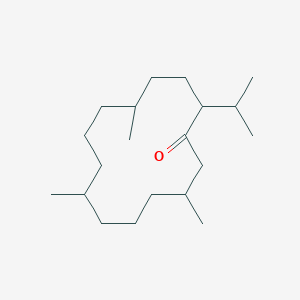
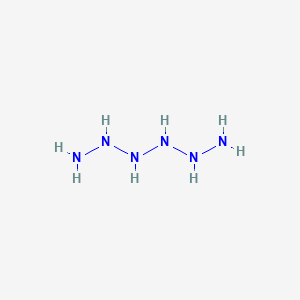
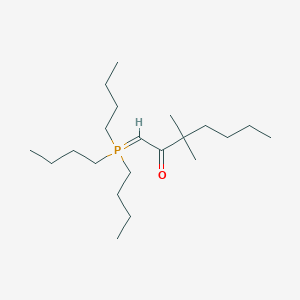
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)
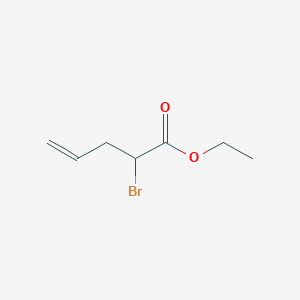
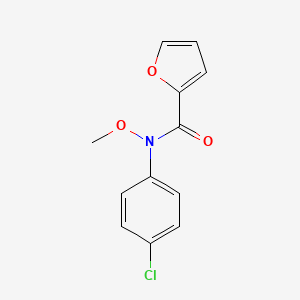
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)
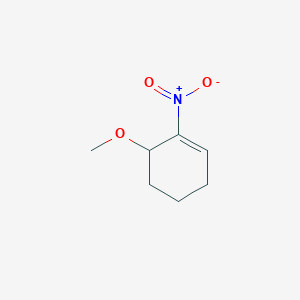
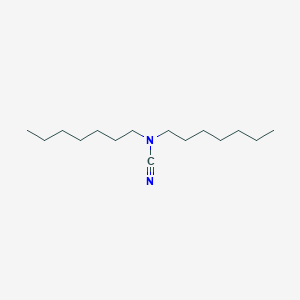
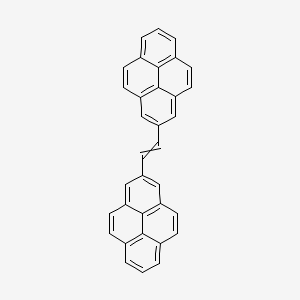
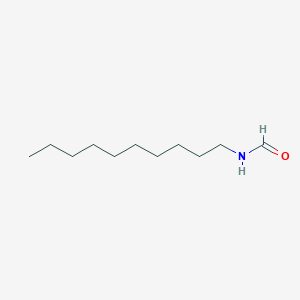

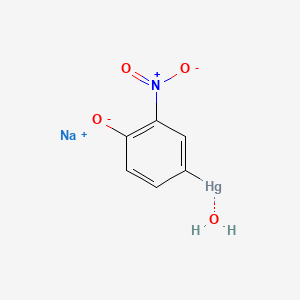
![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)
